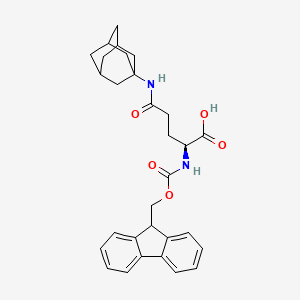

Fmoc-Gln(1-adamantyl)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Gln(1-adamantyl)-OH is a derivative of glutamine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an adamantyl group attached to the glutamine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gln(1-adamantyl)-OH typically involves the protection of the glutamine amino group with the Fmoc group, followed by the introduction of the adamantyl group. The process generally includes the following steps:

Protection of Glutamine: The amino group of glutamine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of Adamantyl Group: The protected glutamine is then reacted with 1-adamantyl bromide in the presence of a suitable base like potassium carbonate to introduce the adamantyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Gln(1-adamantyl)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

Substitution Reactions: Introduction of different functional groups at the adamantyl position.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: HATU or DIC in the presence of a base like N-methylmorpholine (NMM).

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Deprotected Glutamine Derivatives: After removal of the Fmoc group.

Peptide Chains: Formed through coupling reactions with other amino acids.

Functionalized Adamantyl Derivatives: Through substitution reactions.

Applications De Recherche Scientifique

Synthetic Route

The synthesis of Fmoc-Gln(1-adamantyl)-OH generally involves two main steps:

- Protection of Glutamine : The amino group of glutamine is protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate).

- Introduction of Adamantyl Group : The protected glutamine is reacted with 1-adamantyl bromide, employing a suitable base (e.g., potassium carbonate) to introduce the adamantyl moiety.

This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is advantageous due to its ease of removal under mild conditions, allowing for efficient assembly of peptide chains. The adamantyl group contributes to increased solubility in organic solvents, which is crucial for synthesizing larger peptides .

Protein-Protein Interactions

In biological research, this compound is employed to study protein-protein interactions. The unique steric properties provided by the adamantyl group can influence binding affinities and specificities, making it a valuable tool for understanding complex biological systems .

Drug Development

The compound plays a role in developing peptide-based therapeutics. Its stability and selective reactivity allow researchers to create novel drug candidates that can effectively target specific biological pathways. This application is particularly relevant in designing drugs that require precise interactions with biomolecules .

Industrial Applications

In industry, this compound is used for producing synthetic peptides for research and pharmaceutical applications. The compound's favorable properties make it suitable for large-scale production processes, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that utilizing this compound in SPPS significantly improved yield rates when synthesizing complex peptides compared to traditional methods. The introduction of the adamantyl group resulted in better solubility and reduced aggregation during synthesis, leading to higher purity products.

Case Study 2: Drug Development Applications

Research involving this compound highlighted its potential in developing inhibitors targeting specific enzyme functions. The compound's unique structural properties allowed for the design of peptides that effectively inhibited target enzymes with minimal side effects.

Mécanisme D'action

The mechanism of action of Fmoc-Gln(1-adamantyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The adamantyl group provides steric hindrance, enhancing the stability of the compound and facilitating selective reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Gln-OH: Lacks the adamantyl group, making it less sterically hindered.

Boc-Gln(1-adamantyl)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.

Fmoc-Gln(1-tert-butyl)-OH: Contains a tert-butyl group instead of an adamantyl group.

Uniqueness

Fmoc-Gln(1-adamantyl)-OH is unique due to the presence of both the Fmoc and adamantyl groups, which provide enhanced stability and selective reactivity compared to other similar compounds. This makes it particularly useful in complex peptide synthesis and other applications requiring high specificity.

Activité Biologique

Fmoc-Gln(1-adamantyl)-OH is a modified amino acid that has garnered attention in the fields of peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glutamine residue and an adamantyl side chain, which contributes unique steric and electronic properties. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₁₉H₂₃N₂O₄

- IUPAC Name: (2S)-2-amino-4-(9-fluorenylmethoxycarbonylamino)-4-oxobutanoic acid

Synthesis Overview:

The synthesis of this compound typically involves:

- Protection of Glutamine: The amino group of glutamine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

- Introduction of Adamantyl Group: The protected glutamine is reacted with 1-adamantyl bromide in the presence of potassium carbonate, facilitating the introduction of the adamantyl group .

The biological activity of this compound is primarily attributed to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, while the adamantyl group enhances stability and steric hindrance, which can influence enzyme-substrate interactions and protein-protein interactions .

Applications in Research

This compound has been utilized in various research contexts, including:

- Peptide-Based Therapeutics: Its unique structure allows for the development of peptides with enhanced biological properties, including improved binding affinities and reduced toxicity.

- Protein Engineering: The adamantyl group can enhance solubility and stability in organic solvents, making it useful for synthesizing complex peptide structures .

Case Studies

Case Study 1: Antibacterial Activity

Research has indicated that peptides modified with adamantane groups exhibit varying antibacterial properties. For instance, studies showed that certain adamantane-modified peptides displayed lower affinity compared to phenylalanine-modified counterparts but retained significant antibacterial activity. This suggests a potential optimization pathway for developing new antimicrobial agents .

Case Study 2: Enzyme Interaction Studies

In a study focused on enzyme-substrate specificity, this compound was incorporated into peptide sequences to observe changes in binding affinity with specific enzymes. Results indicated that the presence of the adamantyl group could modulate enzyme interactions, enhancing selectivity and stability .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Protecting Group | Side Chain | Unique Features |

|---|---|---|---|

| Fmoc-Gln-OH | Fmoc | None | Less sterically hindered |

| Boc-Gln(1-adamantyl)-OH | Boc | Adamantyl | Different protecting group; similar activity |

| Fmoc-Gln(1-tert-butyl)-OH | Fmoc | Tert-butyl | Lacks adamantyl's steric effects |

Propriétés

IUPAC Name |

(2S)-5-(1-adamantylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O5/c33-27(32-30-14-18-11-19(15-30)13-20(12-18)16-30)10-9-26(28(34)35)31-29(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,18-20,25-26H,9-17H2,(H,31,36)(H,32,33)(H,34,35)/t18?,19?,20?,26-,30?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKNAFJRMIESED-GTUSSPTASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.